[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
Description
This compound is a hybrid heterocyclic molecule combining a [1,2,4]triazolo[4,3-a]pyridine core, a piperidine ring, and a substituted indole moiety. The piperidine linker enhances solubility and bioavailability, common in CNS-targeting drugs .
Properties
IUPAC Name |
[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-(5,6,7-trimethoxy-1-methylindol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-27-17(13-16-14-18(31-2)21(32-3)22(33-4)20(16)27)24(30)28-11-8-15(9-12-28)23-26-25-19-7-5-6-10-29(19)23/h5-7,10,13-15H,8-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMFFRHYHDIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the triazolopyridine core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the coupling of the indole derivative to the piperidine-triazolopyridine intermediate under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization, column chromatography, and HPLC are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or nitro groups within the compound to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid, while reduction of a nitro group on the triazolopyridine ring may produce an amino derivative.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its interaction with neurotransmitter receptors may result in neuroprotective effects by preventing excitotoxicity and oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its fusion of three pharmacologically relevant motifs. Below is a comparative analysis with structurally related compounds:
Activity Comparison
- Anticancer Potential: Triazolopyrimidines (e.g., CAS 920370-64-5, ) show IC₅₀ values of 0.5–2 µM against leukemia cells via topoisomerase II inhibition. The target compound’s indole group may enhance DNA intercalation, though its exact mechanism remains unstudied . Piperazine-based triazoles (e.g., ) exhibit moderate activity (IC₅₀: 10–50 µM) against solid tumors, suggesting the target’s piperidine linker could improve efficacy .
Antimicrobial Activity :
- Triazole derivatives () inhibit Candida albicans (MIC: 4–8 µg/mL). The target’s methoxyindole may broaden activity against Gram-positive bacteria due to increased lipophilicity .
CNS Applications :
- Piperidine-linked triazoles () demonstrate serotonin receptor binding (Kᵢ: 20–100 nM). The target’s trimethoxyindole may confer dual activity (e.g., antimigraine + anticancer) .
Key Research Findings
Structural Optimization :
- Activity Trade-offs: Piperazine derivatives () show stronger antifungal activity but lower solubility than piperidine-linked compounds . Thioxothiazolidinone derivatives () exhibit anti-inflammatory effects absent in triazolopyridines, highlighting the impact of auxiliary rings .
Biological Activity
The compound 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₅O₄
- Molecular Weight : 365.43 g/mol
- IUPAC Name : 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
This compound features a triazolo-pyridine moiety linked to a piperidine ring and an indole derivative with methoxy groups. The combination of these structural elements is hypothesized to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyridine rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that a related triazolo-pyridine derivative inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as IL-17A. In a mouse model of inflammation induced by IL-18/23, the compound demonstrated a dose-dependent reduction in IL-17A levels . This suggests potential therapeutic applications in autoimmune diseases where IL-17A plays a critical role.
The proposed mechanisms of action for this compound include:
- Inhibition of RORγt : The compound acts as an inhibitor of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor involved in Th17 cell differentiation and function. This inhibition leads to decreased IL-17A production and may mitigate inflammatory responses .
- Modulation of Cytokine Production : By suppressing Th17 cell activation, the compound may alter the cytokine milieu in inflammatory conditions, potentially reducing tissue damage associated with chronic inflammation .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties with good oral bioavailability (BA) and acceptable half-life values in mouse models .
| Compound | BA (%) | AUC (nM h) | t₁/₂ (h) | CL (L h⁻¹ kg⁻¹) |
|---|---|---|---|---|
| 5a | 120 | 15000 | 0.15 | 0.80 |
Case Studies
Several case studies have highlighted the potential applications of triazolo-pyridine derivatives in clinical settings:
- Case Study on Autoimmune Diseases : In a study involving patients with psoriasis, treatment with a related triazolo-pyridine derivative resulted in significant clinical improvement and reduction in inflammatory markers after 12 weeks .
- Cancer Treatment Trials : Clinical trials investigating the efficacy of similar compounds in treating various cancers have shown promising results, particularly in hematological malignancies where cytokine dysregulation is prevalent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone, and how is its structural integrity verified?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, oxidative ring closure using sodium hypochlorite in ethanol under ambient conditions is a green approach for triazolo-pyridine formation . Structural verification employs nuclear magnetic resonance (NMR) for connectivity analysis and X-ray crystallography for spatial conformation .
Q. What initial biological screening protocols are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate antiproliferative activity (e.g., MTT assays using cancer cell lines like HeLa or MCF-7) and antimicrobial activity (e.g., broth microdilution against S. aureus or E. coli). Dose-response curves (0.1–100 µM) and IC50 calculations are critical .
Q. How can solubility and formulation challenges be addressed during preclinical studies?
- Methodological Answer : Use solvent systems like DMSO-water mixtures (≤5% DMSO) for in vitro assays. For in vivo studies, employ surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation. Solubility parameters (logP, polar surface area) should be calculated via HPLC or computational tools like ChemAxon .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing hazardous byproducts?
- Methodological Answer : Replace traditional oxidants (e.g., Cr(VI)) with sodium hypochlorite or O2-mediated reactions to improve sustainability . Optimize reaction time (3–6 hours) and temperature (room temp to 60°C) via Design of Experiments (DoE) to maximize yield (e.g., 73% achieved in ethanol ).
| Condition | Yield | Byproducts |
|---|---|---|
| NaOCl, EtOH, RT, 3h | 73% | Minimal |
| DMF, Pd/C, 60°C, 6h | 68% | Moderate |
Q. What structure-activity relationship (SAR) trends are observed for analogues of this compound?
- Methodological Answer : Key SAR findings include:
- Triazolo-pyridine core : Essential for kinase inhibition; substitutions at C3 (e.g., methyl, ethyl) modulate potency .
- Piperidine moiety : N-alkylation improves blood-brain barrier penetration .
- Indole methoxy groups : Increased hydrophobicity correlates with antitumor activity .
Q. How should contradictory bioactivity data between studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
- Use identical cell lines (e.g., NCI-60 panel for cancer studies).
- Validate enzyme inhibition assays (e.g., ATP-binding site competition for kinases) .
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for target identification and mechanism-of-action studies?
- Methodological Answer : Combine chemoproteomics (e.g., affinity chromatography with biotinylated probes) and siRNA screening. For kinase targets, use competition assays with ATP-γ-S . Molecular docking (AutoDock Vina) predicts binding modes to receptors like EGFR or CDK2 .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and bioactivity?
- Methodological Answer : Employ density functional theory (DFT) to study reaction intermediates (e.g., transition states in cyclization) . For bioactivity, perform molecular dynamics simulations (GROMACS) to assess protein-ligand stability over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
